molecular formula C18H20F3N5 B2357277 N-[2-(DIMETHYLAMINO)ETHYL]-5-METHYL-3-PHENYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE CAS No. 900876-05-3

N-[2-(DIMETHYLAMINO)ETHYL]-5-METHYL-3-PHENYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE

Cat. No.: B2357277
CAS No.: 900876-05-3
M. Wt: 363.388
InChI Key: UOQBZTXQAQMRKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-N’-[5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.

Preparation Methods

The synthesis of N,N-dimethyl-N’-[5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine involves several steps One common synthetic route starts with the preparation of the pyrazolo[1,5-a]pyrimidine core This can be achieved through the cyclization of appropriate precursors under specific reaction conditionsThe final step involves the attachment of the N,N-dimethyl-N’-ethane-1,2-diamine moiety .

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

N,N-dimethyl-N’-[5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine undergoes various chemical reactions, including:

Scientific Research Applications

N,N-dimethyl-N’-[5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyl-N’-[5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine involves its interaction with molecular targets such as enzymes. It acts by inhibiting the activity of specific enzymes, thereby affecting various biochemical pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Properties

IUPAC Name

N',N'-dimethyl-N-[5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N5/c1-12-11-14(22-9-10-25(2)3)26-17(23-12)15(13-7-5-4-6-8-13)16(24-26)18(19,20)21/h4-8,11,22H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQBZTXQAQMRKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCCN(C)C)C(F)(F)F)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.